4-(1-Aminobutyl)-1-methylpiperidin-4-ol
Description
4-(1-Aminobutyl)-1-methylpiperidin-4-ol is a piperidine derivative characterized by a hydroxyl group at the 4-position of the piperidine ring, a methyl group at the 1-position, and a 1-aminobutyl substituent. For instance, 4-(1-Aminobutan-2-yl)-1-methylpiperidin-4-ol (CAS 1503059-56-0, ) shares a similar branched aminobutyl chain and molecular formula (C₁₀H₂₂N₂O, MW 186.29), suggesting comparable physicochemical traits such as water solubility and stability in salt forms. Piperidine derivatives like these are often explored in medicinal chemistry as intermediates or bioactive molecules due to their ability to interact with biological targets, such as enzymes or receptors .
Properties
Molecular Formula |
C10H22N2O |
|---|---|
Molecular Weight |
186.29 g/mol |
IUPAC Name |
4-(1-aminobutyl)-1-methylpiperidin-4-ol |
InChI |
InChI=1S/C10H22N2O/c1-3-4-9(11)10(13)5-7-12(2)8-6-10/h9,13H,3-8,11H2,1-2H3 |
InChI Key |
VYOCLOGOTOCZGR-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(C1(CCN(CC1)C)O)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1-Aminobutyl)-1-methylpiperidin-4-ol can be achieved through several synthetic routes. One common method involves the alkylation of piperidine with 1-bromobutane, followed by the introduction of a hydroxyl group at the 4-position through oxidation reactions. The reaction conditions typically involve the use of strong bases such as sodium hydride or potassium tert-butoxide to facilitate the alkylation step. The oxidation step can be carried out using oxidizing agents like potassium permanganate or chromium trioxide.
Industrial Production Methods
In an industrial setting, the production of 4-(1-Aminobutyl)-1-methylpiperidin-4-ol may involve continuous flow processes to ensure high yield and purity. The use of catalytic hydrogenation and advanced separation techniques such as distillation and crystallization can further enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
4-(1-Aminobutyl)-1-methylpiperidin-4-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form different amine derivatives.
Substitution: The aminobutyl group can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of substituted piperidine derivatives.
Scientific Research Applications
4-(1-Aminobutyl)-1-methylpiperidin-4-ol has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Investigated for its potential role in modulating biological pathways.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the production of specialty chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 4-(1-Aminobutyl)-1-methylpiperidin-4-ol involves its interaction with specific molecular targets and pathways. The aminobutyl group can interact with receptors or enzymes, leading to modulation of their activity. The hydroxyl group at the 4-position may also play a role in hydrogen bonding and stabilization of the compound within biological systems.
Comparison with Similar Compounds
4-(Aminomethyl)-1-methylpiperidin-4-ol (CAS 23804-63-9)
- Molecular Formula : C₇H₁₆N₂O (hydrochloride salt)
- Properties : White crystalline solid, water-soluble, stable in salt form.
- Applications : Used as a building block in drug synthesis, particularly in neurological disorder research (e.g., butyrylcholinesterase ligand development) .
- Biological Relevance : Identified as a metabolite with a time-dependent increase in kidney injury models, suggesting a role in chronic kidney disease progression .
4-(4-Bromophenyl)-1-methylpiperidin-4-ol (CAS 139474-25-2)
1-(4-Aminophenyl)-4-methylpiperidin-4-ol (CAS 1002726-91-1)
4-(1-Aminobutan-2-yl)-1-methylpiperidin-4-ol (CAS 1503059-56-0)
- Molecular Formula : C₁₀H₂₂N₂O
- Properties: Branched aminobutyl chain may enhance metabolic stability compared to linear chains.
- Applications: Potential candidate for pharmacokinetic optimization in drug design .
Comparative Data Table
Key Research Findings
Substituent Length and Bioactivity: Shorter chains (e.g., aminomethyl) correlate with higher solubility and metabolite activity, as seen in kidney disease models . Longer chains (e.g., aminobutyl) may improve metabolic stability and target affinity, though evidence for 4-(1-Aminobutyl)-1-methylpiperidin-4-ol remains speculative .
Aromatic vs. Aliphatic chains (e.g., aminobutyl) are prioritized for optimizing drug half-life and blood-brain barrier penetration .
Salt Forms and Stability: Hydrochloride salts (e.g., 4-(Aminomethyl)-1-methylpiperidin-4-ol hydrochloride) improve stability and formulation compatibility .
Biological Activity
4-(1-Aminobutyl)-1-methylpiperidin-4-ol, also known as a derivative of piperidine, has garnered attention for its potential biological activities. This compound is primarily studied for its implications in medicinal chemistry, particularly in relation to neurological disorders and receptor interactions.
This compound features a piperidine ring with an amino group and a hydroxyl group, making it a versatile intermediate in organic synthesis. Its structure allows it to engage in various chemical reactions, including oxidation, reduction, and substitution, which are crucial for developing more complex molecules used in pharmacology.
The biological activity of 4-(1-Aminobutyl)-1-methylpiperidin-4-ol is attributed to its interaction with specific molecular targets such as receptors and enzymes. It may function as an agonist or antagonist, modulating the activity of these targets and influencing numerous biochemical pathways. For example, it can inhibit certain enzyme activities, leading to significant physiological responses.
Biological Activity Overview
Research indicates that this compound exhibits various biological activities:
- Neuroprotective Effects : Studies suggest that it may have neuroprotective properties, potentially beneficial in treating neurodegenerative diseases.
- Receptor Binding : It acts as a ligand in receptor binding studies, particularly with neurotransmitter receptors which are critical in neurological functions.
- Potential Therapeutic Applications : Ongoing research is exploring its use in developing new drugs aimed at treating conditions like depression and anxiety disorders.
Case Studies
Several studies have investigated the effects of this compound on cellular models:
- Neuroprotection in Cell Lines : A study demonstrated that treatment with 4-(1-Aminobutyl)-1-methylpiperidin-4-ol led to reduced apoptosis in neuronal cell lines under oxidative stress conditions. This suggests a protective role against neurotoxicity.
- Receptor Interaction Studies : In vitro assays showed that the compound binds effectively to serotonin receptors, indicating its potential use as an antidepressant or anxiolytic agent.
Data Table: Biological Activity Summary
| Activity | Description | Reference |
|---|---|---|
| Neuroprotection | Reduces apoptosis in neuronal cells | |
| Receptor Binding | Binds to serotonin receptors | |
| Potential Therapeutics | Investigated for use in depression and anxiety treatment |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
